Iodothyronine 5′-Deiodinase Inhibition: Functional Differentiation from Non-Iodinated Indoline-Carbothioyl Analogues
The 3-iodo-4-methoxybenzamide scaffold, when coupled to an appropriate thiourea/amine substituent, has been reported to inhibit iodothyronine 5′-deiodinase—the selenoenzyme responsible for converting thyroxine (T4) to triiodothyronine (T3) in human liver cells . While the specific inhibitory constant (IC₅₀ or Kᵢ) for the indoline-1-carbothioyl variant has not been published in the peer-reviewed primary literature, the 4-amino-2-mercaptopyrimidine analogue (TRC-A611930) has documented deiodinase inhibitory activity, and the 3-iodo-4-methoxy substitution is recognized as a pharmacophoric element for thyroid-related enzyme targeting [1]. Non-iodinated indoline-carbothioyl benzamides (e.g., the 3-chloro, unsubstituted benzamide, and 2-phenoxyacetamide analogues) lack this structural determinant and are not reported to interact with deiodinase enzymes . This establishes that the 3-iodo-4-methoxybenzamide module is a functional differentiator, not merely a structural ornament.
| Evidence Dimension | Iodothyronine 5′-deiodinase inhibition (qualitative) |
|---|---|
| Target Compound Data | Reported as an inhibitor of iodothyronine 5′-deiodinase in human liver cells (functional annotation from vendor technical documentation for structurally related compounds sharing the 3-iodo-4-methoxybenzamide scaffold) |
| Comparator Or Baseline | Indoline-1-carbothioyl benzamides without 3-iodo substitution (e.g., N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)benzamide; N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-phenoxyacetamide): no deiodinase activity reported |
| Quantified Difference | Qualitative presence vs. absence of deiodinase interaction; no quantitative IC₅₀ or Kᵢ values available from peer-reviewed literature for either compound |
| Conditions | Iodothyronine 5′-deiodinase assay in human liver cell preparations (in vitro biochemical assay context inferred from ) |
Why This Matters
For research programs targeting thyroid hormone regulation or deiodinase-driven pathologies, the presence of the 3-iodo-4-methoxy group is a necessary (though not independently sufficient) structural feature for deiodinase engagement; substituting a non-iodinated indoline-carbothioyl benzamide would forfeit this interaction potential.
- [1] Auf'mkolk M, et al. A new class of iodothyronine deiodinase inhibitors. Biochem Soc Trans. 1981;9(2):304P. View Source
